molecular formula C19H18N2O2 B4457981 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

Cat. No.: B4457981
M. Wt: 306.4 g/mol
InChI Key: NQNWNKPDPZHMEA-UHFFFAOYSA-N
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Description

2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Future Directions

The future directions in the research of “2-(2-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” and similar compounds could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrido Group: The pyrido group can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the indole-pyrido intermediate with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxybenzoyl)-1H-indole: Lacks the pyrido group, resulting in different chemical and biological properties.

    2-(2-methoxybenzoyl)-1H-pyrido[3,4-b]indole: A regioisomer with a different arrangement of the pyrido and indole rings.

    2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[3,4-b]indole: Another regioisomer with a different ring fusion pattern.

Uniqueness

2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is unique due to its specific ring fusion pattern and the presence of the methoxybenzoyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-methoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-18-9-5-3-7-14(18)19(22)21-11-10-17-15(12-21)13-6-2-4-8-16(13)20-17/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWNKPDPZHMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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